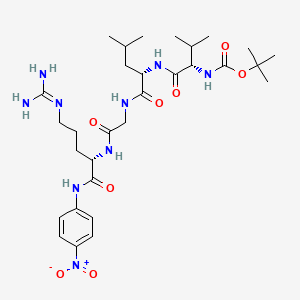
(R)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray diffraction, NMR spectroscopy, and molecular modeling are used to determine the 3D structure of a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, pKa, etc. Various analytical techniques are used for this purpose .Applications De Recherche Scientifique
Dopamine Receptor Binding Studies
Research by Ghosh et al. (2010) explored the binding affinity of various analogues of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol to dopamine D(2)/D(3) receptors. They focused on hydrophobic and heteroaromatic substitutions in the piperazine ring of this compound. Their findings indicated the importance of the spatial relationship between the N-atom of the ligand and the binding pocket determinants in D(2)/D(3) receptors (Ghosh et al., 2010).
Excitatory Amino Acid Transporter Inhibition
Erichsen et al. (2010) investigated a derivative of (R)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol, specifically 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101), for its role as an excitatory amino acid transporter (EAAT1) inhibitor. This research provides insight into the potential role of similar compounds in neurotransmitter regulation (Erichsen et al., 2010).
Beta-Adrenoceptor Activity
Miyake et al. (1977) synthesized a series of derivatives related to (R)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol and found that these compounds exhibited potent β-adrenoceptor agonistic activity. This suggests a potential application in cardiovascular pharmacology (Miyake et al., 1977).
Anaerobic Biodegradation of Polycyclic Aromatic Hydrocarbons
Zhang et al. (2004) studied the anaerobic degradation of naphthalene, identifying metabolites such as 5,6,7,8-tetrahydro-2-naphthoic acid. Understanding the biodegradation pathway of such compounds is essential for environmental remediation and pollution control (Zhang et al., 2004).
Vasodilating and Beta-Blocking Activity
In cardiovascular research, Miyake et al. (1983) synthesized derivatives of (R)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol and assessed their vasodilating and β-blocking activities. This indicates potential applications in managing cardiovascular diseases (Miyake et al., 1983).
Synthesis of Amino Tetralins
Aaseng & Gautun (2010) described the total synthesis of hydrochloride salts of (2S)-2-amino-7-methoxytetralin and (2S)-2-amino-6-fluoro-7-methoxytetralin from a common aziridine, which shares a structural similarity with (R)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol. Such syntheses are crucial for developing new pharmacological agents (Aaseng & Gautun, 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYNMFGNMGTBIL-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=C(C=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)


![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)




![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)
![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)


